molecular formula C8H9NO3 B127048 Methyl 3-amino-4-hydroxybenzoate CAS No. 536-25-4

Methyl 3-amino-4-hydroxybenzoate

Cat. No.: B127048
CAS No.: 536-25-4
M. Wt: 167.16 g/mol
InChI Key: VNQABZCSYCTZMS-UHFFFAOYSA-N
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Preparation Methods

Methyl 3-amino-4-hydroxybenzoate can be synthesized from methanol and 3-amino-4-hydroxybenzoic acid . The reaction involves esterification, where methanol reacts with 3-amino-4-hydroxybenzoic acid in the presence of an acid catalyst to form the ester. The reaction conditions typically include heating under reflux and using a dehydrating agent to drive the reaction to completion.

Chemical Reactions Analysis

Methyl 3-amino-4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-amino-4-hydroxybenzoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: As a building block for the synthesis of biologically active compounds.

    Medicine: As an intermediate in the production of pharmaceuticals.

    Industry: As a precursor for the synthesis of dyes and agrochemicals

Comparison with Similar Compounds

Methyl 3-amino-4-hydroxybenzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 3-amino-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNQABZCSYCTZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2060208
Record name Benzoic acid, 3-amino-4-hydroxy-, methyl ester
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

536-25-4, 63435-16-5
Record name Methyl 3-amino-4-hydroxybenzoate
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Record name Methyl-3-amino-4-hydroxybenzoate
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Record name Methyl 3-amino-4-hydroxybenzoate
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Record name Methyl 3-amino-4-hydroxybenzoate
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Synthesis routes and methods I

Procedure details

A stirred mixture of methyl 4-hydroxy-3-nitrobenzoate (3.22 g, 0.0163 mol) and 5% Pd—C (12.9 g) in MeOH (30mL) was hydrogenated under an atmospheric pressure for 70 hr at room temp. Insoluble catalyst was removed, and the filtrate was evaporated in vacuo. The residue was chromatographed on silica-gel with EtOH—CHCl3 (1:20, v/v) as eluent to afford 1.89 g (69%) methyl 3-amino-4-hydroxybenzoate as a pale brown syrup.
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

100 ml of methanol are introduced into a 500 ml three-necked flask and then, at 0° C., 9.75 ml of acetyl chloride are added dropwise. 5 g of 3-amino-4-hydroxybenzoic acid are subsequently added at 0° C. and then the reaction medium is stirred at ambient temperature for eighteen hours. A saturated solution of sodium hydrogencarbonate in water is subsequently added at 0° C. and the mixture is extracted three times with ethyl acetate. The organic phases are combined and then dried over magnesium sulfate and the solvent is evaporated under reduced pressure to result in 5.16 g of methyl 3-amino-4-hydroxybenzoate.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9.75 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 4-hydroxy-3-nitro-benzoic acid methyl ester (5.0 g, 25.4 mmol) in ethanol (120 mL) was treated with 5% palladium on active carbon (0.24 g, 2.3 mmol, 0.1 equiv.) and the flask was evacuated and placed under an hydrogen atmosphere. The mixture was stirred vigorously for 2 h and 45′, the palladium was filtered off, washing extensively with ethanol. The solvent was removed in vacuo to yield 3-amino-4-hydroxy-benzoic acid methyl ester as a white solid, 4.2 g (100%), MS (ISP): m/e=168.3 (M+H+). This was used crude in the following reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 3-amino-4-hydroxybenzoic acid (10 g, 0.65 mol) in methanol (1.5 L) was added thionylchloride (233 g, 1.96 mol) drop-wise at 5-10° C. with stirring and allowed to reflux at 65° C. for 16 h. Excess methanol and thionylchloride was distilled off and crude dissolved in ethylacetate (500 mL). The organic layer was washed with 5% aqueous NaHCO3 solution, water, brine and dried. The solvent was removed under vacuum to give methyl-3-amino-4-hydroxybenzoate (105 g, 95%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
233 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of methyl 3-amino-4-hydroxybenzoate in the synthesis of the studied anticonvulsant compounds?

A1: this compound serves as a crucial starting material in the multi-step synthesis of novel 4,5-disubstituted-1,2,4-triazole derivatives. [] The researchers utilize this compound to build the core structure of their target molecules, ultimately aiming to develop anticonvulsant agents with improved efficacy and reduced side effects.

Q2: How were the synthesized compounds containing the this compound scaffold characterized?

A2: The researchers employed a combination of techniques to confirm the structure and purity of their synthesized compounds. These included:

  • Elemental analysis: This method verified the elemental composition of the synthesized compounds, ensuring they matched the expected formulas. []
  • Spectral data analysis: Various spectroscopic methods, likely including NMR and IR spectroscopy, were used to elucidate the structures of the synthesized compounds. [] By analyzing the characteristic signals in the spectra, the researchers could confirm the presence of specific functional groups and their arrangement within the molecule.

Q3: What were the key findings related to the anticonvulsant activity of the synthesized compounds derived from this compound?

A3: The study revealed promising anticonvulsant activity for several synthesized compounds:

  • Potent activity: Compounds 6g, 6h, and 6m displayed significant anticonvulsant activity in the maximal electroshock and subcutaneous pentylenetetrazole models, comparable to the standard drugs phenytoin and carbamazepine. []
  • Improved safety profile: Compounds 6g, 6h, 6i, 6k, and 6m successfully passed the rotarod test, indicating a lack of neurological impairment, a common side effect of many existing anticonvulsant drugs. []

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